2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Overview
Description
2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate is a fluorinated monomer with the molecular formula C16H14F17NO4S and a molecular weight of 639.3 g/mol . This compound is known for its unique properties, including high thermal stability and hydrophobicity, making it valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate typically involves the reaction of perfluorooctanesulfonyl fluoride with N-ethylethylenediamine, followed by esterification with methacrylic acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include organic solvents, radical initiators, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate involves its ability to form stable polymers through free radical polymerization. The fluorinated side chains impart unique properties such as hydrophobicity and thermal stability to the resulting polymers. These properties are crucial for its applications in various fields, including coatings and biomaterials.
Comparison with Similar Compounds
2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate is unique due to its highly fluorinated structure, which imparts superior hydrophobicity and thermal stability compared to other methacrylate monomers. Similar compounds include:
2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylate: Similar in structure but may have different side chain lengths.
Poly(ethylene glycol) 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl methacrylate: A related compound used as a nonionic fluorosurfactant.
Properties
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F17NO4S/c1-4-34(5-6-38-8(35)7(2)3)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h2,4-6H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCGADAHIXJHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2, C16H14F17NO4S | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl ester | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059922 | |
Record name | 2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-14-7 | |
Record name | 2-[Ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EINECS 206-805-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[ethyl[(heptadecafluorooctyl)sulphonyl]amino]ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorocarbon chain in FOSM contribute to its behavior in aqueous solutions?
A1: The presence of the fluorocarbon chain in FOSM leads to hydrophobic interactions in aqueous solutions. This characteristic drives the self-assembly of FOSM-containing polymers. For instance, in copolymers of FOSM and N-isopropylacrylamide (PNIPAM), the fluorocarbon segments aggregate to form hydrophobic microdomains within the polymer structure. [] These microdomains were studied using a specially designed fluorocarbon-substituted pyrene probe, revealing their role in the polymer's association behavior. []
Q2: Can the viscoelastic properties of FOSM-containing hydrogels be controlled?
A2: Yes, the viscoelasticity of hybrid hydrogels containing FOSM can be finely tuned. Research shows that adding isopropanol (IPA) to these hydrogels, composed of chemically cross-linked copolymers of N,N-dimethylacrylamide (DMA), FOSM, and cinnamoyloxyethyl acrylate, significantly influences their viscoelastic properties. [] The addition of IPA weakens the hydrophobic interactions between the FOSM segments, effectively decreasing the cross-link density of the physical network within the hydrogel. [] This control over viscoelasticity makes these materials promising for various applications.
Q3: Does the incorporation of FOSM into a monolithic column impact its chromatographic performance?
A3: Yes, incorporating FOSM significantly affects the retention behavior of a monolithic column used in capillary electrochromatography. Compared to conventional organic polymer-based monolithic columns, the inclusion of FOSM leads to a marked decrease in the retention of ketone compounds. [] This change in retention behavior is attributed to the unique properties imparted by the fluorine-containing monomer. []
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